molecular formula C23H20F3N3O3 B11175071 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11175071
M. Wt: 443.4 g/mol
InChI Key: GISSEHZAJRJWSY-UHFFFAOYSA-N
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Description

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines and pyrrolidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:

  • Formation of the beta-carboline core through Pictet-Spengler reaction.
  • Introduction of the methoxy group via methylation.
  • Formation of the pyrrolidine ring through cyclization reactions.
  • Attachment of the trifluoromethylphenyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the beta-carboline core.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes. Beta-carbolines are known to interact with various biological targets, including enzymes and receptors.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of neurological disorders. Beta-carbolines have been investigated for their neuroprotective and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The beta-carboline core is known to bind to various biological targets, potentially modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with known biological activity.

    Tetrahydroharmine: A reduced form of harmine with similar properties.

    Methylphenidate: A pyrrolidine derivative with stimulant effects.

Uniqueness

The unique combination of the beta-carboline core and the trifluoromethylphenyl group in 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may confer distinct biological properties. This compound’s specific structure could result in unique interactions with biological targets, making it a valuable subject for further research.

Properties

Molecular Formula

C23H20F3N3O3

Molecular Weight

443.4 g/mol

IUPAC Name

3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H20F3N3O3/c1-32-15-5-6-18-17(10-15)16-7-8-28(12-19(16)27-18)20-11-21(30)29(22(20)31)14-4-2-3-13(9-14)23(24,25)26/h2-6,9-10,20,27H,7-8,11-12H2,1H3

InChI Key

GISSEHZAJRJWSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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